
Pyrazine
Overview
Description
Pyrazine (1,4-diazabenzene) is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 2. It is naturally abundant in roasted foods (e.g., coffee, cocoa, peanuts), tobacco, and thermally processed products due to its formation via the Maillard reaction . Synthetically, this compound derivatives have been studied since the 19th century and are pivotal in pharmaceuticals, agrochemicals, and materials science . Key applications include antiviral agents (e.g., T-705/T-1105), flavor enhancers, and coordination chemistry ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazine can be synthesized through several methods:
Condensation of α-diketones with diamines: This method involves the reaction of α-diketones with diamines, followed by oxidation to form this compound.
Reduction and oxidation of α-nitroso/nitro/azide ketones: This approach includes the reduction of nitro or azide ketones to form this compound.
Cyclization reactions: Cyclization of appropriate precursors can also yield this compound derivatives.
Industrial Production Methods
In industrial settings, this compound is typically produced through the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine . These methods are scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can yield dihydrothis compound derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Agents
Pyrazine derivatives have shown promising results in anticancer research. Several studies have reported that this compound hybrids exhibit potent activity against various cancer cell lines:
- Chalcone-Pyrazine Hybrids : These compounds demonstrated significant anti-cancer activity with IC50 values comparable to established chemotherapeutics like Adriamycin. For instance, one compound showed an IC50 of 10.4 μM against the BPH-1 cell line and 9.1 μM against MCF-7 cells, indicating strong potential for further development in cancer therapies .
- Polyphenol-Pyrazine Hybrids : These hybrids also displayed notable inhibitory effects on MCF-7 cells with an IC50 of 70.9 μM, surpassing the effects of resveratrol .
Table 1: Anticancer Activity of this compound Derivatives
Compound Type | Cell Line | IC50 (μM) |
---|---|---|
Chalcone-Pyrazine | BPH-1 | 10.4 |
Chalcone-Pyrazine | MCF-7 | 9.1 |
Polyphenol-Pyrazine | MCF-7 | 70.9 |
1.2 Antimicrobial Properties
Pyrazines have been recognized for their antibacterial and antiparasitic activities. Research indicates that certain this compound derivatives can inhibit bacterial growth effectively, making them candidates for new antimicrobial agents .
Materials Science
2.1 Optoelectronic Applications
Recent advancements have highlighted the role of this compound in developing new π-conjugated materials essential for optoelectronic devices:
- Solar Cells : this compound-based materials are being explored for their charge transfer properties, which are crucial for enhancing the efficiency of solar cells .
- Light-emitting Diodes (LEDs) : The favorable physical properties of pyrazines make them suitable for use in LEDs, contributing to the development of more efficient lighting solutions .
Table 2: Applications of this compound in Materials Science
Application | Description |
---|---|
Solar Cells | Used as charge transfer materials |
Light-emitting Diodes | Employed for improved light emission |
Food Technology
3.1 Flavoring Agents
Pyrazines are widely utilized as flavoring agents in the food industry due to their distinctive nutty and roasted flavors:
- Natural Sources : Pyrazines can be extracted from natural sources such as coffee beans and cocoa, contributing to their flavor profiles in various food products .
- Synthetic Production : The ability to synthesize pyrazines allows for consistent flavoring in processed foods, catering to consumer demands for natural ingredients .
Environmental Applications
4.1 Corrosion Inhibition
Research has indicated that pyrazines and their derivatives possess anti-corrosion properties, making them valuable in protecting metals from degradation in corrosive environments:
- Corrosion Studies : Various studies have demonstrated the effectiveness of pyrazines as corrosion inhibitors for different steel compositions exposed to aggressive solutions .
Case Studies
Case Study 1: this compound Derivatives in Cancer Treatment
A study investigated a series of chalcone-pyrazine hybrids that exhibited potent anti-cancer activities against multiple cell lines, including MCF-7 and A549. The findings suggest that these compounds may serve as lead candidates for developing new cancer therapies.
Case Study 2: Optoelectronic Devices Using this compound Polymers
Research on this compound-based polymers has shown their potential in photovoltaic applications, with specific focus on low-bandgap materials that enhance energy conversion efficiency in solar cells.
Mechanism of Action
The mechanism of action of pyrazine varies depending on its application. For instance, in the case of pyrazinamide (a this compound derivative used to treat tuberculosis), the compound is converted to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid then interferes with fatty acid synthase I, disrupting the synthesis of fatty acids necessary for the growth and replication of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazine belongs to a broader class of nitrogen-containing heterocycles. Below is a detailed comparison with piperazine, pyridine, and thiophene derivatives:
Table 1: Structural and Functional Properties of this compound and Analogous Heterocycles
Compound | Structure | Nitrogen Atoms | Ring Saturation | Key Applications | Natural Occurrence |
---|---|---|---|---|---|
This compound | Aromatic, 6-membered | 2 (1,4) | Unsaturated | Pharmaceuticals (antiviral, anticancer), flavors/aromas, coordination chemistry | Cocoa, coffee, roasted foods |
Piperazine | Non-aromatic, 6-membered | 2 (1,4) | Saturated | CNS drugs (antidepressants, antipsychotics), antifungals, anthelmintics | Synthetic (rare in nature) |
Pyridine | Aromatic, 6-membered | 1 | Unsaturated | Solvents, catalysts, pharmaceuticals (vitamin B3, nicotine) | Coal tar, biological systems |
Thiophene | Aromatic, 5-membered | 0 (Sulfur) | Unsaturated | Organic electronics, antimicrobial agents, ligands in coordination chemistry | Coal tar, crude oil |
This compound Derivatives
This compound derivatives exhibit diverse bioactivities:
- Antiviral/Anticancer : Imidazo[1,2-a]pyrazines inhibit viral polymerases and kinases (e.g., binding to Gly28 and Cys106 residues in target proteins) .
- Antidiabetic/Anti-inflammatory : this compound-2-carboxamides interact with DPP4, AKR1B1, and BCHE, modulating glucose metabolism and inflammation .
- Antimicrobial : Pyrazines in cocoa show correlations between odor thresholds and antibacterial activity, though clinical validation is pending .
Piperazine Derivatives
Piperazine’s saturated ring enhances conformational flexibility, making it a staple in CNS drug design (e.g., antidepressants, antipsychotics) and antifungals . Unlike pyrazines, piperazine derivatives are rarely linked to flavor chemistry.
Thiophene Derivatives
Thiophene’s sulfur atom enables applications in organic electronics (e.g., thieno[3,4-b]pyrazines in conductive polymers) and antimicrobial agents .
Role in Flavor and Aroma Chemistry
Pyrazines are unique among heterocycles for their contribution to roasted, nutty, and chocolate-like aromas:
- Threshold Effects: Substituted pyrazines (e.g., 2,5-dimethylthis compound) enhance roasted notes in soy sauce-aroma baijiu and peanut oil at concentrations below 1 ppm .
- Maillard Reaction: Pyrazines form via reactions between amino acids (e.g., lysine in dipeptides) and reducing sugars, with yields amplified by peptides over free amino acids .
- Food Science : In plant-based meats, this compound content increases 35% with myoglobin addition during grilling, mimicking roasted meat profiles .
Biological Activity
Pyrazine is a six-membered heterocyclic compound characterized by its nitrogen-containing structure, which has garnered significant interest due to its diverse biological activities. This article aims to provide a thorough overview of the biological activities associated with this compound and its derivatives, highlighting key research findings, case studies, and relevant data.
Overview of this compound
This compound is known for its presence in various natural products and synthetic compounds. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory , anticancer , antibacterial , antiparasitic , and antioxidant effects. These properties make this compound and its derivatives valuable in pharmaceutical applications.
1. Anticancer Activity
Recent studies have demonstrated that this compound derivatives possess significant anticancer properties. For instance, a study reported that certain cinnamic acid-pyrazine hybrids exhibited enhanced neuroprotective effects against oxidative stress in human neuroblastoma cells (SH-SY5Y) with effective concentrations (EC50) as low as 3.55 μM . Another study identified compounds with IC50 values against various cancer cell lines, such as:
Compound | Cell Line | IC50 (µM) |
---|---|---|
46 | BPH-1 | 10.4 |
46 | MCF-7 | 9.1 |
48 | BEL-7402 | 10.74 |
These findings indicate the potential of this compound derivatives in cancer therapy, particularly for targeting specific cancer types with reduced toxicity compared to traditional chemotherapeutics .
2. Antibacterial and Antifungal Activity
Pyrazines have shown promising antibacterial properties against various bacterial strains. A study evaluated the activity of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides against Mycobacterium tuberculosis, reporting minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 µmol/L depending on the compound structure .
The following table summarizes the MIC values for selected this compound derivatives against Staphylococcus aureus and Staphylococcus epidermidis:
Compound No. | MIC (µmol/L) |
---|---|
6 | 250 |
15 | 125 |
16 | 250 |
Additionally, certain pyrazines demonstrated antifungal activity against Aspergillus fumigatus and Trichosporon asahii, with MIC values also reflecting their structural modifications .
3. Anti-inflammatory Activity
This compound derivatives have been investigated for their anti-inflammatory properties. For example, a tricyclic pyrazolotriazolopteridinethione derivative exhibited notable anti-inflammatory activity comparable to established anti-inflammatory drugs . This highlights the potential for developing new anti-inflammatory agents based on this compound structures.
The biological activities of pyrazines can be attributed to several mechanisms:
- Inhibition of Kinases : Certain this compound derivatives have been shown to inhibit specific kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases, with IC50 values indicating potent inhibitory effects .
- Antimicrobial Action : Pyrazines can disrupt bacterial cell walls and induce DNA damage at higher concentrations, contributing to their antibacterial efficacy .
- Oxidative Stress Modulation : Some studies suggest that pyrazines may enhance cellular resistance to oxidative stress through antioxidant mechanisms, providing neuroprotective effects .
Case Studies
Case Study: this compound Derivatives Against Cancer
In a detailed investigation, Zhang et al. synthesized various cinnamic acid-pyrazine derivatives and assessed their neuroprotective effects in vitro. The most potent compound demonstrated significant protective effects on human endothelial cells under oxidative stress conditions, underscoring the therapeutic potential of these derivatives in neurodegenerative diseases .
Case Study: Antibacterial Efficacy
A comprehensive analysis of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides revealed that modifications in the alkyl chain significantly influenced antibacterial activity against M. tuberculosis. The study emphasized structure-activity relationships critical for optimizing antibacterial efficacy .
Q & A
Basic Research Questions
Q. How can experimental parameters be optimized for pyrazine synthesis in Maillard reaction systems?
- Methodological Answer: Control reactant stoichiometry (e.g., equimolar vs. excess amino acid or carbonyl precursors) and systematically vary temperature (100–200°C) and reaction time (minutes to hours). Monitor this compound formation via gas chromatography or mass spectrometry, referencing time-dependent concentration curves (e.g., Figures 3A–3C). Higher temperatures accelerate this compound production, but prolonged heating may degrade intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives in synthetic chemistry?
- Methodological Answer: Use and NMR to identify methylene protons (δ = 4.13–4.48 ppm) and exocyclic double bonds (δ = 6.06 ppm in ; δ = 100.2 ppm in ). Employ 2D techniques (COSY, HMBC, NOESY) to resolve overlapping signals and confirm connectivity in fused-ring systems (e.g., triazole-pyrazine hybrids) .
Q. How can environmental factors interfere with this compound-based behavioral studies in organisms?
- Methodological Answer: Conduct avoidance learning experiments in controlled weather conditions (no rain/wind) to prevent odor dispersion (e.g., this compound gradients in feeding assays). Use airtight chambers and validate odor concentration stability via headspace sampling .
Q. What analytical methods detect pyrazines in natural products or food matrices?
- Methodological Answer: Combine gas chromatography-olfactometry (GCO) with flame ionization detection (FID) or mass spectrometry (MS) to identify pyrazines in complex mixtures (e.g., herbs, spices). Reference spectral libraries for compounds like 2-methoxy-3-(1-methylpropyl)this compound .
Q. How do food additives influence this compound formation during thermal processing?
- Methodological Answer: Compare control and experimental samples (e.g., soybean paste in canned oysters) using HS-SPME-GC/MS. This compound inhibition correlates with competitive reaction pathways; track intermediates like 2-pentylfuran as markers of alternative Maillard pathways .
Advanced Research Questions
Q. What computational strategies model this compound’s electronic excited states and vibronic coupling?
- Methodological Answer: Construct a 24-mode Hamiltonian to simulate S/S potential energy surfaces. Use multiconfiguration time-dependent Hartree (MCTDH) for wave packet propagation, validated against experimental UV/vis absorption and resonance Raman spectra. Include symmetry constraints to reproduce conical intersections .
Q. How do redox-active this compound ligands modulate magnetic and conductive properties in 2D coordination polymers?
- Methodological Answer: Synthesize M(this compound)[Au(CN)] (M = Cu, Ni, Co) and characterize via SQUID magnetometry and four-probe conductivity measurements. Electron transfer from Cr(II) to this compound ligands generates mixed-valence states, enhancing conductivity (10 S/m) and stabilizing ferrimagnetic order (T = 55 K) .
Q. What drives this compound encapsulation in supramolecular host-guest systems?
- Methodological Answer: Analyze binding via variable-temperature NMR (slow exchange at 193 K) and X-ray crystallography. Host cavity size (packing coefficient >70%) and π-π interactions (3.48 Å interplanar distance) are critical. Reproducibility is confirmed by duplicate crystallizations .
Q. How does distance-dependent quenching affect this compound’s phosphorescence in surface-adsorbed systems?
- Methodological Answer: Measure lifetime (τ) of this compound phosphorescence near metallic surfaces using time-resolved spectroscopy. Fit data to CPS theory, incorporating dipole orientation (parallel/perp to surface) and dielectric constants (e.g., Ag: ε = 3.6 + 0.15i at 3800 Å). Adjust τ for argon spacer layers (3 Å thickness) .
Q. What molecular dynamics (MD) simulations explain this compound guest behavior in metal-organic frameworks (MOFs)?
- Methodological Answer: Run hybrid MC/MD simulations to predict staggered configurations (60° rotation) of guest this compound relative to framework ligands. Validate with magnetization curves; staggered alignment stabilizes high-spin states in magnetic MOFs .
Properties
IUPAC Name |
pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQCOXFCLRTKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049410 | |
Record name | Pyrazine | |
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Molecular Weight |
80.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour | |
Record name | Pyrazine | |
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Record name | Pyrazine | |
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Record name | Pyrazine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
115.00 to 116.00 °C. @ 760.00 mm Hg | |
Record name | Pyrazine | |
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Solubility |
freely soluble in water, organic solvents, very soluble (in ethanol) | |
Record name | Pyrazine | |
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Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
290-37-9 | |
Record name | Pyrazine | |
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Record name | Pyrazine | |
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Record name | PYRAZINE | |
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Record name | Pyrazine | |
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Record name | Pyrazine | |
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Record name | Pyrazine | |
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Record name | PYRAZINE | |
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Record name | Pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
54 - 56 °C | |
Record name | Pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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